molecular formula C27H25FN4O3 B2378401 1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 1005306-28-4

1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Numéro de catalogue: B2378401
Numéro CAS: 1005306-28-4
Poids moléculaire: 472.52
Clé InChI: XSPYOASCJURZFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core substituted with a fluorobenzyl group at position 1 and a piperazine-carbonyl moiety at position 2.

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26(33)23-17-19-6-4-12-29-25(19)32(27(23)34)18-20-5-2-3-7-24(20)28/h2-12,17H,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYOASCJURZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the 1,8-Naphthyridine Core

Key structural analogs differ in substituents on the benzyl group and piperazine moiety, influencing physicochemical and pharmacological properties:

Compound Name Benzyl Substituent Piperazine Substituent Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (NMR/IR)
Target Compound 2-Fluorobenzyl 4-Methoxyphenyl N/A N/A C₂₈H₂₄FN₅O₃ N/A
5a10 4-Chlorobenzyl 4-Methylpiperazine 181–183 55.10 C₂₁H₂₁ClN₄O₂ 1H-NMR: δ 9.29 (s, aromatic), 1714 cm⁻¹ (C=O)
Compound 25 3-Chloro-2-fluorobenzyl 1,3-Thiazol-2-yl 223–224 50 C₂₅H₂₃ClFN₅O₃S 1H-NMR: δ 6.60 (d, thiazole), 8.45 (d, H-5)
Compound 27 3-Chloro-2-fluorobenzyl 3-Trifluoromethylphenyl 100–102 90 C₂₉H₂₅ClF₄N₄O₃ 1H-NMR: δ 7.50–7.60 (m, aromatic), 8.78 (s, H-2)
Compound 1 () 3-Chloro-2-fluorobenzyl Pyridin-2-yl 200–201 75 C₂₇H₂₅ClFN₅O₃ 1H-NMR: δ 8.15 (d, pyridine), 8.85 (s, H-2)

Impact of Substituents on Physicochemical Properties

  • Benzyl Group: Electron-Withdrawing Groups (Cl, F): Enhance metabolic stability and π-π stacking interactions. The 2-fluorobenzyl group in the target compound may reduce steric hindrance compared to 3-chloro-2-fluorobenzyl analogs . 100–102 °C for bulkier 3-substituted analogs) .
  • Piperazine Modifications: 4-Methoxyphenyl: Electron-donating methoxy groups may enhance solubility and hydrogen bonding vs. hydrophobic groups like 3-trifluoromethylphenyl in Compound 27 .

Research Findings and Limitations

  • Spectroscopic Consistency: All analogs show characteristic 1H-NMR signals for the naphthyridinone core (δ 8.45–8.85 ppm for H-2/H-5) and IR carbonyl stretches (~1700 cm⁻¹) .
  • Comparisons are inferred from structural analogs.

Q & A

Q. What are the foundational synthetic pathways for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the piperazine-1-carbonyl intermediate using 1-(2-fluorobenzyl)piperazine (prepared via alkylation of piperazine with 2-fluorobenzyl bromide) .
  • Step 2 : Coupling the intermediate with a 1,8-naphthyridin-2(1H)-one core. This is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Step 3 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
    Key Conditions : Reactions are performed in polar aprotic solvents (DMF, DCM) with bases (K₂CO₃) at 80–100°C. Yields are optimized by controlling reaction time (6–24 hours) .

Q. What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.00–7.50 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₄FN₃O₃: 470.18; observed: 470.20) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and piperazine N–H bends .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for click chemistry-derived intermediates, improving yields from 60% to >90% .
  • Solvent Optimization : Replace DMF with DCM/water biphasic systems to reduce side reactions .
  • Temperature Control : Lowering the temperature to 50°C during carbodiimide-mediated coupling minimizes decomposition of the naphthyridinone core .

Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlaps in aromatic regions (e.g., distinguishing fluorobenzyl vs. methoxyphenyl protons) .
  • Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., NH in piperazine) downfield .
  • Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by rotational isomerism in the piperazine ring .

Q. What computational strategies predict bioactivity and target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or Aurora kinases). The fluorobenzyl group shows strong hydrophobic interactions in ATP-binding pockets .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.2, suggesting moderate blood-brain barrier penetration) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, identifying key hydrogen bonds with residues like Asp831 in EGFR .

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